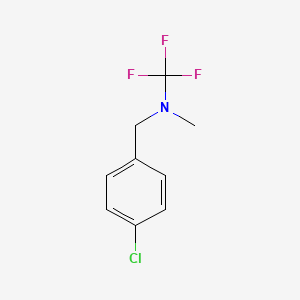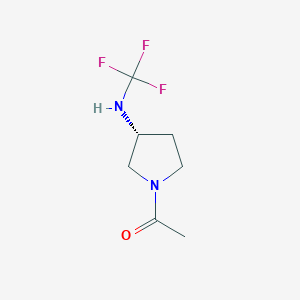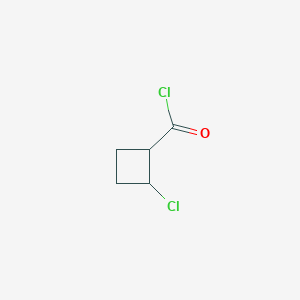
2-Chlorocyclobutane-1-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chlorocyclobutane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a four-membered cyclobutane ring with a chlorine atom and a carbonyl chloride group attached to it
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorocyclobutane-1-carbonyl chloride typically involves the chlorination of cyclobutane derivatives. One common method is the reaction of cyclobutanone with thionyl chloride (SOCl₂) in the presence of a catalyst. This reaction proceeds under mild conditions and yields the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products.
化学反应分析
Types of Reactions
2-Chlorocyclobutane-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Addition Reactions: The carbonyl chloride group can participate in addition reactions with nucleophiles, resulting in the formation of esters or amides.
Reduction Reactions: The compound can be reduced to form cyclobutane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., methylamine) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed.
Addition Reactions: Reagents such as water or alcohols can be used, often in the presence of a catalyst like pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and other substituted cyclobutane derivatives.
Addition Reactions: Products include esters and amides.
Reduction Reactions: Products include cyclobutane derivatives with hydroxyl or alkyl groups.
科学研究应用
2-Chlorocyclobutane-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-Chlorocyclobutane-1-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Cyclobutanone: A precursor in the synthesis of 2-Chlorocyclobutane-1-carbonyl chloride.
Cyclobutyl chloride: A related compound with a similar cyclobutane ring structure but lacking the carbonyl chloride group.
2-Bromocyclobutane-1-carbonyl chloride: A bromine analog with similar reactivity but different halogen properties.
Uniqueness
This compound is unique due to the presence of both a chlorine atom and a carbonyl chloride group on the cyclobutane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
属性
CAS 编号 |
89182-33-2 |
|---|---|
分子式 |
C5H6Cl2O |
分子量 |
153.00 g/mol |
IUPAC 名称 |
2-chlorocyclobutane-1-carbonyl chloride |
InChI |
InChI=1S/C5H6Cl2O/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2 |
InChI 键 |
YNQUSGFIRZRASX-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1C(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(2R,3S,4R,5R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13958844.png)
![2-(3-Methyl-1H-pyrazol-4-yl)benzo[d]thiazole](/img/structure/B13958848.png)
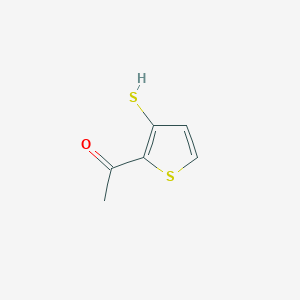
![2-Thiophenecarboxylate de 7-(2,3-dihydroxypropyl)theophylline [French]](/img/structure/B13958857.png)
![(2-(2-Chloroethyl)-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13958865.png)
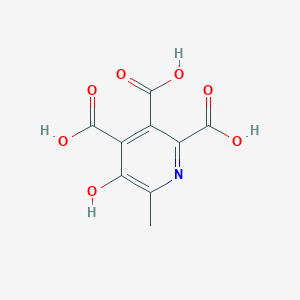
![Oxazolo[4,5-b]quinoxaline](/img/structure/B13958874.png)
![2-Chloro-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B13958875.png)
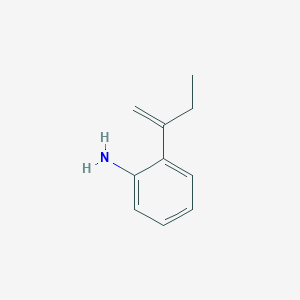
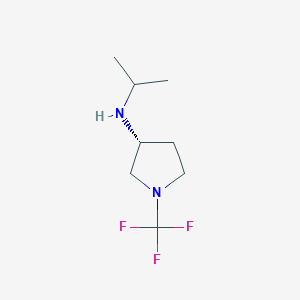
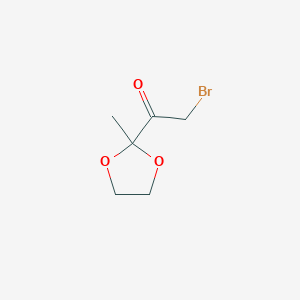
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)
